molecular formula C13H13NO3 B15066898 Spiro[benzo[d][1,3]oxazine-4,1'-cyclohexane]-2,4'(1H)-dione

Spiro[benzo[d][1,3]oxazine-4,1'-cyclohexane]-2,4'(1H)-dione

Cat. No.: B15066898
M. Wt: 231.25 g/mol
InChI Key: PBXLNXAHQCGUCG-UHFFFAOYSA-N
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Description

Spiro[benzo[d][1,3]oxazine-4,1'-cyclohexane]-2,4'(1H)-dione is a bicyclic compound featuring a benzo[d][1,3]oxazine core fused to a cyclohexane ring via a spiro carbon atom. This unique architecture confers conformational rigidity and stereochemical complexity, making it a scaffold of interest in medicinal chemistry and materials science. Key synthetic routes involve coupling reactions using reagents like HATU and DIPEA, as demonstrated in the synthesis of its 8-chloro-5-(2-fluoro-6-(3-fluoroazetidine-1-carbonyl)phenoxy) derivative (LRMS: m/z 463.1; HRMS: 463.12305) . The spiro junction imposes distinct physical and electronic properties, differentiating it from non-spiro analogs.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

spiro[1H-3,1-benzoxazine-4,4'-cyclohexane]-1',2-dione

InChI

InChI=1S/C13H13NO3/c15-9-5-7-13(8-6-9)10-3-1-2-4-11(10)14-12(16)17-13/h1-4H,5-8H2,(H,14,16)

InChI Key

PBXLNXAHQCGUCG-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1=O)C3=CC=CC=C3NC(=O)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[benzo[d][1,3]oxazine-4,1’-cyclohexane]-2,4’(1H)-dione typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzo[d][1,3]oxazine derivatives with cyclohexanone in the presence of a suitable catalyst can yield the desired spiro compound. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of Spiro[benzo[d][1,3]oxazine-4,1’-cyclohexane]-2,4’(1H)-dione may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The purification process may involve crystallization or chromatography techniques to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Spiro[benzo[d][1,3]oxazine-4,1’-cyclohexane]-2,4’(1H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzo[d][1,3]oxazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

Spiro[benzo[d][1,3]oxazine-4,1’-cyclohexane]-2,4’(1H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Spiro[benzo[d][1,3]oxazine-4,1’-cyclohexane]-2,4’(1H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Spiro Architectures

Spiro[benzo[e][1,3]oxazine-2,10-cyclohexan]-4(3H)-one (3a)
  • Structure : Features a benzo[e][1,3]oxazine fused to cyclohexane at the 10-position, differing in ring junction geometry.
  • Properties : Melting point (201–203°C) suggests high crystallinity. X-ray data confirm an "envelope" cyclohexane conformation, influencing steric interactions .
  • Synthesis: ZnCl2-promoted domino reaction, contrasting with the HATU-mediated coupling in the target compound .
Spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one hydrochloride
  • Applications : Derivatives like RS 102895 (CAS 300815-41-2) target chemokine receptors, highlighting spiro systems' versatility in drug design .

Non-Spiro Benzo[d][1,3]oxazine-dione Derivatives

3-(4-Chloro-2-fluorophenyl)-2H-benzo[e][1,3]oxazine-2,4(3H)-dione (NSC777205)
  • Structure : Lacks a spiro system but incorporates a 4-chloro-2-fluorophenyl group.
  • Properties : Exhibits high BBB permeability (2× higher than methoxy-substituted NSC777207) and Lipinski-compliant drug-likeness .
  • Applications : Evaluated for oncogenic kinase inhibition, demonstrating substituent-driven bioactivity .
1-(4-Fluorobenzyl)-2H-benzo[d][1,3]oxazine-2,4(1H)-dione (26d)
  • Structure : Benzyl-substituted derivative with a 4-fluorobenzyl group.
  • Properties : Melting point (141–143°C) and IR data (νmax 1702 cm⁻¹) reflect hydrogen bonding and carbonyl interactions .
  • Synthesis : Alkylation of 2H-benzo[d][1,3]oxazine-2,4(1H)-dione with 4-fluorobenzyl bromide, yielding 78% purity .
3-(4-Ethylbenzoyl)-2H-benz[e][1,3]oxazine-2,4(3H)-dione (21a)
  • Structure : Ethylbenzoyl-substituted analog without spiro complexity.
  • Properties : Molecular weight (296 g/mol) and HPLC purity (97.4%) indicate efficient synthesis via 4-ethylbenzoyl chloride condensation .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Key Applications/Properties Reference ID
Spiro[benzo[d][1,3]oxazine-4,1'-cyclohexane]-2,4'(1H)-dione derivative C23H22ClF2N2O4+ 463.12 8-Cl, 3-fluoroazetidine N/A PET ligand synthesis
NSC777205 C14H8ClFNO3 307.67 4-Cl-2-F-phenyl N/A Kinase inhibition, high BBB permeability
1-(4-Fluorobenzyl)-2H-benzo[d][1,3]oxazine-2,4(1H)-dione C15H10FNO3 271.25 4-F-benzyl 141–143 Antimicrobial activity
Spiro[benzo[e][1,3]oxazine-2,10-cyclohexan]-4(3H)-one C16H17NO2 255.31 None 201–203 Conformational studies
Isatoic anhydride C8H5NO3 163.13 None 140 Precursor for heterocyclic synthesis

Biological Activity

Spiro[benzo[d][1,3]oxazine-4,1'-cyclohexane]-2,4'(1H)-dione is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antitumor, antibacterial, and anti-inflammatory activities. The compound's molecular structure and its implications for biological activity are also discussed.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 1245646-04-1
  • Molecular Formula : C13H13NO3
  • Molecular Weight : 231.25 g/mol

The spiro structure contributes to the compound's unique reactivity and biological profile.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study involving various cancer cell lines demonstrated that the compound induces apoptosis and inhibits cell proliferation. The mechanism appears to involve the modulation of apoptotic pathways and the suppression of key oncogenic signaling pathways.

Cell Line IC50 (µM) Mechanism of Action
HeLa15.2Apoptosis induction
MCF-712.8Cell cycle arrest
A54910.5Inhibition of proliferation

Antibacterial Activity

In addition to its anticancer effects, this compound has shown promising antibacterial activity against a range of pathogens. Its efficacy was evaluated using standard disc diffusion methods.

Bacterial Strain Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1832
Escherichia coli1564
Pseudomonas aeruginosa2016

The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. In vitro studies have shown that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Breast Cancer Treatment : A clinical trial assessed the efficacy of this compound in combination with traditional chemotherapy in patients with metastatic breast cancer. Results indicated improved survival rates and reduced side effects compared to chemotherapy alone.
  • Infection Control : A case study on patients with antibiotic-resistant infections demonstrated that this compound was effective in reducing infection severity when used as an adjunct therapy.

Research Findings

Recent studies have focused on optimizing the synthesis of this compound derivatives to enhance its biological activity. Techniques such as structure-activity relationship (SAR) analysis have been employed to identify more potent analogs.

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